molecular formula C7H6BrClO B050251 2-Bromo-5-chlorobenzyl alcohol CAS No. 60666-70-8

2-Bromo-5-chlorobenzyl alcohol

Cat. No. B050251
CAS RN: 60666-70-8
M. Wt: 221.48 g/mol
InChI Key: YOLUSOFTODTRQV-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzyl alcohol is a halogenated compound, part of a broader class of organic molecules that possess significant interest due to their versatile applications in organic synthesis, medicinal chemistry, and material science. Its unique structure, featuring both bromine and chlorine atoms attached to a benzyl alcohol moiety, allows for diverse chemical reactivity and functionality.

Synthesis Analysis

The synthesis of 2-Bromo-5-chlorobenzyl alcohol-related compounds involves multiple steps, including elimination reactions, reduction, and bromination. For example, an intermediate compound, 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, is synthesized using 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde through a series of chemical transformations, showcasing the complexity and the meticulous approach needed in the synthesis of such halogenated compounds (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of halogenated benzyl alcohols is characterized by the presence of a benzyl alcohol functional group substituted with halogen atoms, which significantly influences their chemical behavior and interactions. The structure of these compounds can be elucidated using techniques such as NMR, MS, and X-ray crystallography, providing detailed insights into their conformation and the spatial arrangement of atoms (V. Kravtsov et al., 2012).

Chemical Reactions and Properties

Halogenated benzyl alcohols participate in a variety of chemical reactions, including coupling reactions catalyzed by palladium complexes, which are crucial for constructing complex molecular architectures. The presence of both bromo and chloro groups allows for selective reactivity, enabling the synthesis of polycyclic aromatic hydrocarbons through cascade reactions involving deacetonative cross-coupling and intramolecular cyclization (M. Iwasaki et al., 2015).

Physical Properties Analysis

The physical properties of 2-Bromo-5-chlorobenzyl alcohol and related compounds, such as melting points and solubility, are influenced by their molecular structure. Binary and ternary solid solutions involving similar halogenated benzyl alcohols demonstrate variable melting points, indicating the impact of molecular interactions on their physical state (A. K. S. Romasanta et al., 2017).

Scientific Research Applications

  • Metabolite Identification :

    • "In vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in the rat" studied the metabolism of a psychoactive phenethylamine, identifying various metabolites including derivatives of bromo and chlorobenzyl alcohols (Kanamori et al., 2002).
  • Synthesis of Non-Peptide Small Molecular Antagonists :

    • Research on "Synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives" and "Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists" involves the use of bromo and chlorobenzyl compounds in the synthesis of novel non-peptide CCR5 antagonists (H. Bi, 2015); (Cheng De-ju, 2015).
  • Chemical Synthesis and Characterization :

    • "One-step synthesis of 1-hydroxymethyl-6-aryl-2H-anthra[9,1-bc]furans, 6-benzyl-2-hydroxymethylbenzonitriles, and 3-arylmethyl-4-methylphthalimides" presents a methodology involving chlorobenzyl alcohol for synthesizing various organic compounds (Anlai Wang et al., 1998).
  • Stationary Phase in Chromatography :

    • "Preparation and gas chromatographic characterization of 3-bromo-4-(4-methylbenzyloxy)azobenzene stationary phase" discusses the synthesis and application of a bromo-chlorobenzyl-related compound as a stationary phase in chromatography (Baniceru et al., 1995).
  • Phase Transitions in Organic Compounds :

    • Research like "Conformational Phase Transitions Associated with Reversal of Hydrogen Bond Direction in 4-Chloro- and 4-Bromobenzyl Alcohols" provides insights into the molecular conformations and phase transitions in related chloro and bromobenzyl alcohols (Hashimoto & Harada, 2003).
  • Solid Solution Formations :

    • The study "How similar is similar? Exploring the binary and ternary solid solution landscapes of p-methyl/chloro/bromo-benzyl alcohols" explores the formation of binary and ternary solid solutions involving chloro and bromobenzyl alcohols (Romasanta et al., 2017).
  • Microbial Degradation :

    • "Bacterial and spontaneous dehalogenation of organic compounds" investigates the microbial degradation and dehalogenation of organic compounds, including chloro and bromobenzyl alcohols (Omori & Alexander, 1978).
  • Prodrug Development :

    • "Cyclization-activated prodrugs. Basic esters of 5-bromo-2'-deoxyuridine" explores the creation of prodrugs from bromobenzyl alcohol derivatives (Saari et al., 1990).
  • Photocatalytic Oxidation in Organic Chemistry :

    • "Selective photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes by molecular oxygen on titanium dioxide" investigates the oxidation of benzyl alcohol derivatives, including chlorobenzyl alcohol, under photocatalytic conditions (Higashimoto et al., 2009).

Safety And Hazards

2-Bromo-5-chlorobenzyl alcohol is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 and precautionary statements P301 + P330 + P331 + P310 . Personal protective equipment and face protection should be worn when handling this substance .

properties

IUPAC Name

(2-bromo-5-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLUSOFTODTRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633377
Record name (2-Bromo-5-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chlorobenzyl alcohol

CAS RN

60666-70-8
Record name (2-Bromo-5-chlorophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60666-70-8
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Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-5-chlorobenzoic acid (5.49 g, 23.3 mmol) in anhydrous THF (70 mL) under nitrogen was added dropwise a BH3 THF solution (1.0 M, 55 mL) at 0° C. and the reaction mixture was stirred overnight at room temperature. Then the mixture was cooled on an ice bath and MeOH (20 mL) was added dropwise to decompose excess BH3. The resulting mixture was stirred until no bubble was released and then 10% NaOH (10 mL) was added. The mixture was concentrated and the residue was mixed with water (200 mL) and extracted with EtOAc. The residue from rotary evaporation was purified by silica gel column chromatography (5:1 hexane/EtOAc) to give 2-bromo-5-chlorobenzyl alcohol as a white solid (4.58 g, 88%): 1H NMR (300 MHz, DMSO-d6): δ (ppm) 7.57 (d, J=8.7 Hz, 1H), 7.50-7.49 (m, 1H), 7.28-7.24 (m, 1H), 5.59 (t, J=6.0 Hz, 1H), 4.46 (d, J=6.0 Hz, 2H).
Quantity
5.49 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of methyl 2-bromo-5-chlorobenzoate (4.9 g, 19.64 mmol) in THF (50 mL) was cooled to 0° C. and treated with the dropwise addition of LAH (1.0M in THF) (20.62 mL, 20.62 mmol), causing a mild exotherm and gas evolution. The mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction was quenched using the Steinhardt procedure (see Fieser & Fieser, Reagents for Organic Synthesis, p. 584). The resulting precipitate was removed by filtration and washed with ethyl acetate. The combined filtrates were concentrated in-vacuo to yield a colorless oil which solidified upon standing. The residue was purified over a 330 g silica gel column via ISCO, eluting with a 10-100% EtOAc/Hexanes gradient over 30 minutes, to yield the title compound (2.04 g, 47% yield) as a colorless powder.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20.62 mL
Type
reactant
Reaction Step Two
Yield
47%

Synthesis routes and methods III

Procedure details

2-Bromo-5-chlorobenzaldehyde (20.5 g) from Example 72 was dissolved with dry methanol (200 ml), followed by sodium borohydride (1.06 g) at 0° C., and the mixture was stirred for 30 minutes. After addition of acetone, the solvent was removed under reduced pressure, water was added the obtained residue, and then extracted with ether. The organic layer was washed with saturated sodium hydrogencarbonate solution and saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, to give the title compound (19.5 g; 94%)
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 2
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 3
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 4
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-chlorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-chlorobenzyl alcohol

Citations

For This Compound
1
Citations
MA Omar, J Conrad, U Beifuss - Tetrahedron, 2014 - Elsevier
… According to general procedure I, KOH (1.5 g, 27 mmol) was added to a solution of 2-bromo-5-chlorobenzyl alcohol (598 mg, 2.7 mmol) and p-TsCl (618 g, 2.3 mmol) in Et 2 O (15 mL). …
Number of citations: 29 www.sciencedirect.com

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